molecular formula C17H16N2O B12890636 (3E)-N-Benzyl-2-methyl-5-phenyl-1,2-oxazol-3(2H)-imine CAS No. 71854-02-9

(3E)-N-Benzyl-2-methyl-5-phenyl-1,2-oxazol-3(2H)-imine

Katalognummer: B12890636
CAS-Nummer: 71854-02-9
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: QCWLSAQQQZHSES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine typically involves the reaction of 2-methyl-5-phenylisoxazole with phenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine include other isoxazole derivatives, such as:

  • 2-Methyl-5-phenylisoxazole
  • 3-Phenyl-5-methylisoxazole
  • 4-Phenyl-2-methylisoxazole

Uniqueness

N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

71854-02-9

Molekularformel

C17H16N2O

Molekulargewicht

264.32 g/mol

IUPAC-Name

N-benzyl-2-methyl-5-phenyl-1,2-oxazol-3-imine

InChI

InChI=1S/C17H16N2O/c1-19-17(18-13-14-8-4-2-5-9-14)12-16(20-19)15-10-6-3-7-11-15/h2-12H,13H2,1H3

InChI-Schlüssel

QCWLSAQQQZHSES-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NCC2=CC=CC=C2)C=C(O1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.